An In-depth Technical Guide to 7-benzyl-2,6-dichloro-7H-purine: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to 7-benzyl-2,6-dichloro-7H-purine: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of 7-benzyl-2,6-dichloro-7H-purine. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical Structure and Identification
7-benzyl-2,6-dichloro-7H-purine is a substituted purine derivative with a benzyl group attached at the N7 position of the purine ring and chlorine atoms at the C2 and C6 positions.
Table 1: Chemical Identifiers for 7-benzyl-2,6-dichloro-7H-purine
| Identifier | Value | Source |
| IUPAC Name | 7-benzyl-2,6-dichloropurine | PubChem[1] |
| Molecular Formula | C₁₂H₈Cl₂N₄ | NIST WebBook, PubChem[1][2][3] |
| Molecular Weight | 279.13 g/mol | ChemScene, Sigma-Aldrich[4] |
| CAS Number | 56025-87-7 | ChemScene, Sigma-Aldrich[4] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl | ChemScene[4] |
| InChI Key | XRCTVEFABOUQNI-UHFFFAOYSA-N | Sigma-Aldrich |
It is crucial to distinguish this compound from its isomer, 9-benzyl-2,6-dichloro-9H-purine (CAS Number: 79064-26-9), as the position of the benzyl group significantly influences its chemical and biological properties.
Physicochemical and Spectroscopic Data
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | ChemScene[4] |
| logP | 3.1814 | ChemScene[4] |
| Hydrogen Bond Acceptors | 4 | ChemScene[4] |
| Hydrogen Bond Donors | 0 | ChemScene[4] |
| Rotatable Bonds | 2 | ChemScene[4] |
Table 3: Spectroscopic Data Summary
| Spectrum Type | Data Availability and Notes | Source |
| ¹H NMR | Specific chemical shifts for this compound are not detailed in the searched literature. A related study on 7-benzyl-substituted purine 1-oxides notes that the H-8 proton signal is typically shifted upfield (δ = 8.12 - 8.32 ppm) compared to H-6 (δ = 8.43 - 8.65 ppm). | MDPI[5] |
| ¹³C NMR | Specific chemical shifts for this compound are not detailed in the searched literature. | |
| Mass Spectrometry (Electron Ionization) | A mass spectrum is available on the NIST WebBook, though a detailed fragmentation pattern is not provided in the accessible data. The molecular ion peak [M]⁺ would be expected at m/z 278 and 280 in an approximate 9:6:1 ratio due to the two chlorine isotopes. | NIST WebBook[2] |
| Infrared (IR) Spectroscopy | An IR spectrum is available on the NIST WebBook. Characteristic peaks would be expected for C-H stretching of the aromatic and methylene groups, C=C and C=N stretching of the purine and benzene rings, and C-Cl stretching. | NIST WebBook[3] |
Experimental Protocols
Synthesis of 7-benzyl-2,6-dichloro-7H-purine
The synthesis of 7-benzyl-2,6-dichloro-7H-purine can be achieved by the alkylation of 2,6-dichloropurine. The following is a representative protocol adapted from the synthesis of related 7-substituted purine derivatives.
Materials:
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2,6-dichloro-9H-purine
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Benzyl bromide (or benzyl chloride)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Petroleum ether
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, suspend 2,6-dichloro-9H-purine (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous DMF.
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Add benzyl bromide (1.1 equivalents) to the stirred suspension.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove inorganic salts.
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Remove the DMF from the filtrate under reduced pressure.
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Dilute the residue with water and extract the product with ethyl acetate (3 x volume of water).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product, which will be a mixture of N7- and N9-benzylated isomers, can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to isolate the 7-benzyl-2,6-dichloro-7H-purine isomer.
Biological Activity and Signaling Pathway
Recent studies have highlighted the potential of 7-substituted purine derivatives as potent antitubercular agents. Specifically, compounds structurally related to 7-benzyl-2,6-dichloro-7H-purine have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).
DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall. It is involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts this pathway, leading to cell death.
Below is a diagram illustrating the proposed inhibitory action of 7-substituted purine derivatives on the DprE1-mediated pathway.
Caption: Inhibition of the DprE1 enzyme by 7-benzyl-2,6-dichloro-7H-purine.
Conclusion
7-benzyl-2,6-dichloro-7H-purine is a synthetically accessible molecule with potential therapeutic applications, particularly in the development of new antitubercular agents. Further research is warranted to fully characterize its spectroscopic properties and to elucidate its precise mechanism of action and structure-activity relationships as a DprE1 inhibitor. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this and related compounds.
References
- 1. 7-benzyl-2,6-dichloro-7H-purine | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 3. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package - PMC [pmc.ncbi.nlm.nih.gov]
